1-Butyl-4-dimethylaminopyridinium bromide
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Overview
Description
1-Butyl-4-dimethylaminopyridinium bromide is a quaternary ammonium salt with the molecular formula C₁₁H₁₉BrN₂. It is a type of ionic liquid, which are salts in the liquid state that have unique properties such as low volatility, high thermal stability, and high ionic conductivity . These properties make ionic liquids valuable in various scientific and industrial applications.
Preparation Methods
1-Butyl-4-dimethylaminopyridinium bromide can be synthesized through a reaction between 4-dimethylaminopyridine and 1-bromobutane. The reaction typically involves refluxing the reactants in a suitable solvent such as ethyl acetate . The general procedure includes:
- Mixing 4-dimethylaminopyridine with 1-bromobutane in a solvent.
- Heating the mixture under reflux conditions.
- Isolating the product by filtration and purification.
Chemical Reactions Analysis
1-Butyl-4-dimethylaminopyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles.
Oxidation: The compound can participate in oxidation reactions, often facilitated by catalysts.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-4-dimethylaminopyridinium bromide has several scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties as an ionic liquid.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including electrochemistry and materials science.
Mechanism of Action
The mechanism of action of 1-Butyl-4-dimethylaminopyridinium bromide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the reactivity and stability of other molecules in the system. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
1-Butyl-4-dimethylaminopyridinium bromide can be compared with other similar compounds such as:
1-Butyl-4-methylpyridinium bromide: Similar structure but with a methyl group instead of a dimethylamino group.
1-Decyl-4-dimethylaminopyridinium bromide: Similar structure but with a longer alkyl chain.
The uniqueness of this compound lies in its specific combination of the butyl and dimethylamino groups, which confer distinct properties and reactivity compared to other pyridinium salts.
Properties
CAS No. |
89389-93-5 |
---|---|
Molecular Formula |
C11H19BrN2 |
Molecular Weight |
259.19 g/mol |
IUPAC Name |
1-butyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C11H19N2.BrH/c1-4-5-8-13-9-6-11(7-10-13)12(2)3;/h6-7,9-10H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JVJBMUKOLSWGRA-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origin of Product |
United States |
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